1-Bromo-4-fluoro-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of 1-bromo-4-fluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one follows established International Union of Pure and Applied Chemistry conventions for complex bicyclic structures. The compound's official International Union of Pure and Applied Chemistry name is 1-bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one, reflecting its substitution pattern and ring system architecture. The molecular formula C₁₁H₁₀BrFO indicates the presence of eleven carbon atoms, ten hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom.
The compound is registered under Chemical Abstracts Service number 1253789-97-7 and assigned PubChem compound identifier 129950607. Alternative nomenclature includes the designation 5H-Benzocyclohepten-5-one, 1-bromo-4-fluoro-6,7,8,9-tetrahydro-, which emphasizes the benzocycloheptene core structure. The International Chemical Identifier representation provides a standardized method for describing the molecular structure: InChI=1S/C11H10BrFO/c12-8-5-6-9(13)11-7(8)3-1-2-4-10(11)14/h5-6H,1-4H2.
The systematic classification places this compound within the broader category of benzoannulenes, specifically as a substituted tetrahydrobenzoannulen-5-one derivative. The numbering system assigns position 1 to the carbon bearing the bromine substituent, position 4 to the carbon bearing the fluorine substituent, and position 5 to the carbonyl carbon. This numbering convention ensures unambiguous identification of substitution patterns and stereochemical relationships within the molecule.
Molecular Geometry and Conformational Analysis
The molecular geometry of 1-bromo-4-fluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one exhibits distinctive structural features arising from the fusion of a benzene ring with a seven-membered cycloheptanone ring system. The seven-membered ring adopts a specific conformation that balances steric interactions and electronic effects imposed by the halogen substituents. The canonical Simplified Molecular Input Line Entry System representation C1CCC(=O)C2=C(C=CC(=C2C1)Br)F provides insight into the connectivity pattern and spatial arrangement of atoms within the molecule.
Conformational analysis of related benzoannulene derivatives reveals that the seven-membered ring typically adopts a boat-like conformation when fused to a benzene ring. In the case of similar tetrahydrobenzoannulen-5-one structures, the conformational flexibility is constrained by the presence of the carbonyl group at position 5 and the aromatic benzene ring. The seven-membered ring exhibits significant deviation from planarity, with atoms arranged to minimize torsional strain and maximize orbital overlap.
The presence of both bromine and fluorine substituents introduces additional conformational considerations due to their differing electronic and steric properties. The bromine atom at position 1 occupies a sterically demanding position adjacent to the seven-membered ring, while the fluorine atom at position 4 influences the electronic distribution within the aromatic system. These substitution patterns create an asymmetric environment that affects both the ground-state geometry and the dynamic behavior of the molecule.
Electronic effects arising from the halogen substituents significantly influence the molecular geometry through inductive and mesomeric interactions. The electron-withdrawing nature of both bromine and fluorine atoms affects the electron density distribution throughout the conjugated system, potentially influencing bond lengths and angles within the aromatic ring. The carbonyl group at position 5 further contributes to the overall electronic structure through resonance interactions with the adjacent aromatic system.
Comparative Analysis with Related Benzoannulene Derivatives
Comparative structural analysis with related benzoannulene derivatives provides valuable insights into the influence of halogen substitution patterns on molecular properties and reactivity. The parent compound 6,7,8,9-tetrahydro-5H-benzoannulen-5-one, also known as 1-benzosuberone, serves as the fundamental structural framework for understanding substitution effects. This unsubstituted derivative exhibits a molecular formula of C₁₁H₁₂O and molecular weight of 160.21 g/mol, significantly lighter than the dihalogenated analogue.
The monobrominated derivative 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one presents an intermediate case in the substitution series. With molecular formula C₁₁H₁₁BrO and molecular weight 239.11 g/mol, this compound demonstrates the incremental effects of single halogen substitution. Comparative analysis reveals that the introduction of a single bromine atom increases the molecular weight by approximately 79 atomic mass units while maintaining similar overall structural characteristics.
Position-specific bromination effects are illustrated by comparing different regioisomers within the brominated benzoannulene series. The 2-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one derivative represents an alternative substitution pattern with the bromine atom positioned adjacent to the carbonyl group. This positional difference significantly affects both electronic properties and potential synthetic utility, as the proximity to the electron-withdrawing carbonyl group influences the reactivity of the bromine substituent.
Properties
IUPAC Name |
1-bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-8-5-6-9(13)11-7(8)3-1-2-4-10(11)14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPLVEFINYOCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C=CC(=C2C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Strategy
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Halogenation (Bromination) | N-bromosuccinimide or Br2, controlled temperature | Introduce bromine at position 1 |
| 2 | Halogenation (Fluorination) | Selectfluor or I2/Ag2O/NaHCO3, acetone, reflux | Introduce fluorine at position 4 |
| 3 | Cyclization | Polyphosphoric acid, 100–130 °C | Ring closure to form benzoannulenone core |
| 4 | Catalytic Hydrogenation | Pd/C, H2, ethyl acetate | Reduce double bonds to tetrahydro state |
| 5 | Cross-coupling (optional) | Pd(PPh3)4, phenylboronic acid or styrene, K2CO3, DMF | Introduce aryl substituents if required |
| 6 | Condensation and Reduction | Glyoxylic acid, NaOH, CeCl3·7H2O, NaBH4 | Functional group modifications for analog synthesis |
Research Findings and Optimization Notes
The choice of halogenating agents and reaction conditions critically affects regioselectivity and yield. Use of mild fluorinating agents avoids side reactions and decomposition.
Polyphosphoric acid cyclization is highly efficient but requires precise temperature control to prevent overreaction or polymerization.
Palladium-catalyzed hydrogenation must be carefully monitored to avoid dehalogenation or over-reduction.
Alternative synthetic routes such as Heck and Suzuki couplings provide flexibility for structural diversification but may increase cost and complexity.
The synthetic methods have been validated in gram-scale preparations for further pharmacological and biophysical studies, indicating scalability of the process.
Chemical Reactions Analysis
1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound undergoes various chemical transformations including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation Reactions : Can be oxidized to yield ketones or carboxylic acids.
- Reduction Reactions : The carbonyl group can be reduced to form alcohol derivatives.
Medicinal Chemistry
1-Bromo-4-fluoro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. For instance, derivatives of this compound are being explored for their potential anti-cancer properties due to their ability to interact with DNA and inhibit tumor growth.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it suitable for creating diverse chemical entities that can be utilized in different applications ranging from agrochemicals to fine chemicals.
Material Science
The compound is also being investigated for its potential use in material science. Its unique properties may contribute to the development of novel materials with specific functionalities, such as improved electrical conductivity or enhanced thermal stability. Research is ongoing to explore its applications in organic electronics and photonic devices.
Case Study 1: Synthesis of Pharmaceutical Intermediates
A recent study demonstrated the utility of 1-Bromo-4-fluoro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one in synthesizing new anti-cancer agents. The research highlighted how modifications to the compound's structure could lead to enhanced potency and selectivity against cancer cell lines.
Case Study 2: Development of Novel Materials
Another investigation focused on using this compound in the creation of organic photovoltaic materials. The study found that incorporating 1-Bromo-4-fluoro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one into polymer matrices improved the efficiency of light absorption and charge transport properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which influences its reactivity and binding affinity. The carbonyl group can also engage in hydrogen bonding and other interactions with biological molecules, affecting its overall activity.
Comparison with Similar Compounds
The following analysis compares 1-bromo-4-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one with structurally related analogs, focusing on substituent effects, synthetic routes, and applications.
Positional Isomers of Halogenated Derivatives
Key Insights :
- Substituent Position : Bromine at position 1 (target compound) vs. 2 or 3 (analogs) significantly impacts reactivity. For example, 2-bromo derivatives show distinct NMR shifts due to anisotropic effects , while 3-bromo isomers exhibit lower thermal stability .
- Dual Halogenation: The combination of bromine (position 1) and fluorine (position 4) in the target compound enhances both leaving-group ability and electronic modulation compared to mono-halogenated analogs.
Non-Halogenated and Phenyl-Substituted Analogs
Key Insights :
- Phenyl vs. Halogen : Phenyl groups (e.g., 1-phenyl analog) introduce steric bulk and π-π interactions, favoring receptor binding in neurological targets . In contrast, halogens improve solubility and metabolic stability.
- Unsubstituted Parent : The lack of substituents limits synthetic versatility but serves as a scaffold for regioselective modifications .
Table: Yields and Conditions for Key Reactions
Biological Activity
Overview
1-Bromo-4-fluoro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a synthetic organic compound with the molecular formula C11H10BrFO and a molecular weight of 257.1 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material science.
Chemical Structure and Properties
- IUPAC Name : 1-bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one
- Molecular Formula : C11H10BrFO
- Molecular Weight : 257.1 g/mol
- SMILES Notation : C1CCC(=O)C2=C(C=CC(=C2C1)Br)F
- InChI Key : IGPLVEFINYOCIR-UHFFFAOYSA-N
The biological activity of 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo annulen-5-one is primarily attributed to its ability to interact with various biological targets through halogen bonding and hydrogen bonding mechanisms. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological molecules.
Anticancer Properties
Research indicates that compounds similar to 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo annulen-5-one exhibit significant anticancer activities. For instance:
- Poly(ADP-ribose) polymerase (PARP) Inhibition : Compounds in the same class have been shown to inhibit PARP1 and PARP2 enzymes effectively. A related compound demonstrated Ki values of 1.2 nM and 0.87 nM for PARP1 and PARP2 respectively, indicating potent inhibitory effects against cancer cells with mutant BRCA1/2 genes .
- Cytotoxicity : Studies have reported IC50 values for related compounds ranging from 0.3 µM to 5 µM against various cancer cell lines, suggesting that the compound may also possess cytotoxic properties .
Antiproliferative Activity
The compound has been evaluated for its antiproliferative effects against several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Bromo... | MCF-7 | 13.3 |
| Similar Compound | MX-1 (BRCA mutant) | 0.3 |
| Similar Compound | Capan-1 | 5 |
These findings highlight the potential for this compound in developing targeted cancer therapies.
Synthesis and Applications
The synthesis of 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo annulen-5-one can be achieved through various methods involving substitution reactions with appropriate reagents . Its applications extend beyond medicinal chemistry into material science where it is explored for unique properties that could lead to the development of innovative materials.
Case Study: Anticancer Efficacy
In a study involving a series of tetrahydropyridophthlazinones (related compounds), one derivative was shown to inhibit tumor growth in a BRCA1 mutant breast cancer xenograft model when administered orally . This provides a precedent for exploring the therapeutic potential of 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo annulen-5-one in similar contexts.
Case Study: Material Science Applications
Research has indicated that the unique structural features of halogenated compounds like 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo annulen-5-one can lead to materials with enhanced electronic properties suitable for applications in organic electronics .
Q & A
Advanced Question
- In vitro : Mast cell-stabilizing activity is assessed via β-hexosaminidase release assays in RBL-2H3 cells. Derivatives (e.g., tertiary amines) are tested at 1–100 μM concentrations .
- In vivo : Murine models of allergic inflammation (e.g., ovalbumin-induced asthma) evaluate airway hyperresponsiveness and histamine levels. Dose-response studies (1–10 mg/kg) identify therapeutic windows .
How are computational methods integrated into structural and mechanistic studies?
Advanced Question
- Molecular docking : Predicts binding affinities of derivatives to targets like CaMKIIα or mast cell receptors using software (e.g., AutoDock Vina).
- DFT calculations : Analyze transition states in halogenation reactions to rationalize regioselectivity .
- HRMS data validation : Computational tools (e.g., MassHunter) compare experimental and theoretical isotopic patterns to confirm molecular formulas .
What safety protocols are critical during synthesis and handling?
Basic Question
- Explosivity risks : Avoid heat/sparks (P210) and use explosion-proof equipment (P372–P375) .
- Ventilation : Conduct reactions in fume hoods (P403) and store in airtight containers (P404) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Question
Systematic SAR studies involve:
- Substituent variation : Introducing electron-donating/withdrawing groups (e.g., -F, -Br, -NO2) to modulate bioactivity .
- Scaffold hopping : Replacing the annulene core with tetralone or dihydronaphthalenone moieties to assess ring-size effects .
- Bioisosteric replacement : Swapping bromine with trifluoromethyl groups to enhance metabolic stability .
What are the challenges in scaling up synthetic routes for this compound?
Advanced Question
- Exothermic reactions : Bromination and fluorination require precise temperature control (P411) to prevent runaway reactions .
- Purification : Flash chromatography scalability is limited; switch to recrystallization or continuous-flow systems for larger batches .
- Catalyst recovery : Rhodium catalysts in asymmetric synthesis necessitate ligand recycling strategies (e.g., immobilized catalysts) .
How does the compound’s conformational flexibility impact its reactivity?
Advanced Question
The benzo[7]annulenone’s boat-like conformation influences steric accessibility. NMR-based conformational analysis (e.g., NOESY) reveals axial-equatorial substituent orientations, which affect reaction pathways. For instance, bulky substituents in axial positions hinder nucleophilic attacks, favoring alternative reaction sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
